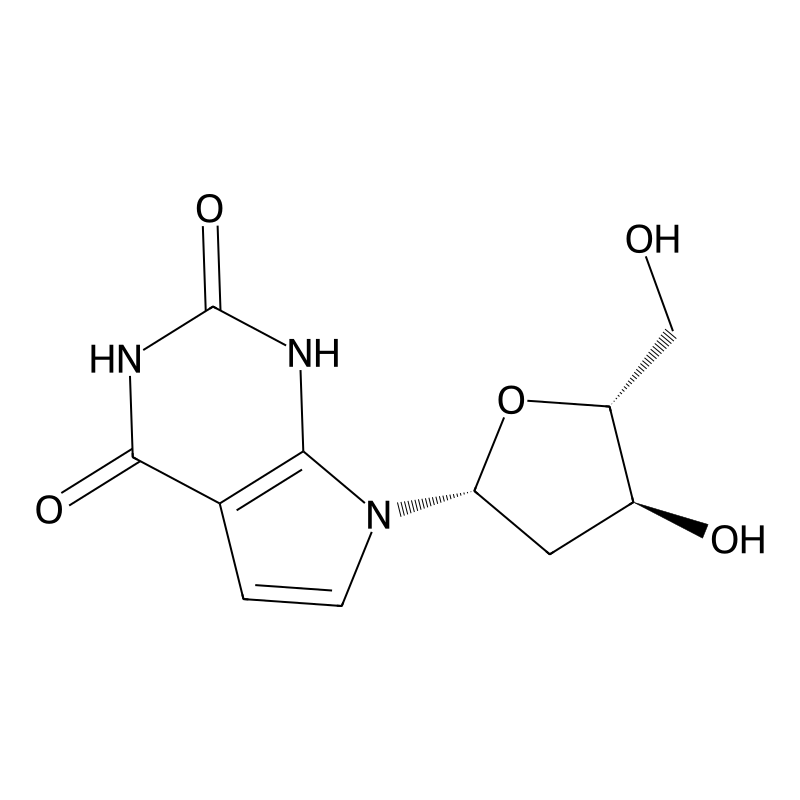7-Deaza-2'-deoxyxanthosine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Studying DNA structure and function
One area of research explores how 7-deaza-dX incorporation affects the structure and stability of DNA molecules. By incorporating 7-deaza-dX into synthetic DNA strands, researchers can investigate how this modification influences factors like:
- Hydrogen bonding: 7-deaza-dX lacks a specific functional group that participates in hydrogen bonding, a crucial interaction for DNA structure. Studying how this absence affects hydrogen bonding patterns helps researchers understand the intricate forces that stabilize DNA. Source: [Nucleosides Nucleotides Nucleic Acids, 2007]
- Triplex formation: Triplexes are three-stranded DNA structures with potential applications in gene regulation. Researchers have studied how 7-deaza-dX incorporation affects triplex formation and stability, providing insights into the design of molecules that can interact with specific DNA sequences. Source: [Bio-Synthesis Inc, 7-Deaza-2'-deoxyxanthosine, 7-Deaza-dX Oligonucleotide Modification: ]
Investigating interactions with biomolecules
Another research area focuses on how 7-deaza-dX interacts with other biomolecules involved in DNA processing. By observing how enzymes or other proteins interact with DNA containing 7-deaza-dX, researchers can gain valuable knowledge about:
- Enzyme specificity: Studying how enzymes involved in DNA replication or repair interact with 7-deaza-dX can provide insights into their recognition and processing mechanisms. Source: [Nucleosides Nucleotides Nucleic Acids, 2007]
- DNA-protein interactions: Understanding how proteins involved in DNA regulation or expression interact with 7-deaza-dX can aid in the development of novel therapeutic strategies.
The chemical behavior of 7-deaza-2'-deoxyxanthosine is characterized by its ability to participate in nucleophilic substitution reactions, particularly in the presence of halogenated derivatives. These reactions can lead to the formation of halogenated 7-deaza-2'-deoxyxanthine derivatives, which are important for further synthetic applications . Additionally, 7-deaza-2'-deoxyxanthosine can undergo enzymatic reactions similar to those of canonical nucleosides, although its modified structure may lead to altered reaction kinetics and product profiles .
Research indicates that 7-deaza-2'-deoxyxanthosine exhibits unique biological activities, particularly in its ability to form non-canonical base pairs. It has been shown to pair with 2,4-diaminopyrimidine nucleoside analogues, which can stabilize DNA structures differently than conventional base pairs. This property makes it a valuable tool for studying DNA dynamics and interactions with various proteins, including polymerases and restriction enzymes . Furthermore, its incorporation into oligonucleotides can enhance stability against degradation by nucleases, making it useful in therapeutic applications .
The synthesis of 7-deaza-2'-deoxyxanthosine typically involves several key steps:
- Starting Material: The synthesis often begins with commercially available xanthine derivatives.
- Modification: The nitrogen at the 7-position is replaced through nucleophilic substitution or other chemical transformations.
- Protection: Protecting groups may be employed during synthesis to prevent unwanted reactions at other reactive sites.
- Deprotection: After completion of the synthesis, protecting groups are removed to yield the final product.
Various methods have been reported in the literature for synthesizing this compound, including enzymatic approaches that utilize specific nucleoside kinases .
7-Deaza-2'-deoxyxanthosine has several notable applications:
- Research Tool: It is used in molecular biology as a building block for oligonucleotide synthesis, allowing researchers to study DNA structure and function.
- Therapeutic Potential: Its unique properties make it a candidate for developing novel antisense oligonucleotides and gene therapies.
- Diagnostic
Studies investigating the interactions of 7-deaza-2'-deoxyxanthosine with various proteins have revealed its capacity to influence binding affinities and specificity. For instance, it has been shown to alter the binding characteristics of certain polymerases compared to standard nucleobases. These interactions are crucial for understanding how modified nucleotides can be employed to design more effective therapeutic agents or probes in molecular diagnostics .
Several compounds share structural similarities with 7-deaza-2'-deoxyxanthosine. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2'-Deoxyadenosine | Standard nucleobase with an amino group at position 6 | Maintains canonical base pairing |
| 2'-Deoxyguanosine | Contains a carbonyl oxygen at position 6 | Forms stable Watson-Crick pairs |
| 7-Deaza-2'-deoxyadenosine | Lacks nitrogen at position 7; modified adenine analogue | Retains Watson-Crick pairing but alters stability |
| 7-Deaza-2'-deoxyinosine | Similar modification as in xanthosine; ambiguous pairing | Can form non-standard base pairs |
The uniqueness of 7-deaza-2'-deoxyxanthosine lies in its ability to form stable non-canonical base pairs while also providing enhanced stability against enzymatic degradation compared to its canonical counterparts . This combination of properties allows it to serve as a versatile tool in both research and therapeutic contexts.








